3'-Fluoro-3'-deoxycytidine belongs to the class of nucleoside analogs, which are modified versions of naturally occurring nucleosides. These compounds are designed to interfere with nucleic acid synthesis and function, making them valuable in therapeutic contexts. The fluorinated modification enhances the compound's stability and bioactivity compared to its unmodified counterparts.
The synthesis of 3'-fluoro-3'-deoxycytidine typically involves several key steps, beginning with cytidine as the starting material. A notable method for its synthesis has been reported, which includes:
The synthesis may take place over several steps, often requiring purification techniques such as chromatography to isolate the desired compound in high purity and yield .
The molecular structure of 3'-fluoro-3'-deoxycytidine consists of:
The chemical formula for 3'-fluoro-3'-deoxycytidine is C_9H_{11}F_N_3O_3, where N represents nitrogen atoms from the cytosine base. Its structural representation highlights the unique positioning of the fluorine atom, which significantly influences its biological activity .
3'-Fluoro-3'-deoxycytidine undergoes various chemical reactions that are critical for its function as an antiviral agent:
This competitive inhibition is crucial for its antiviral activity against various RNA viruses .
The mechanism of action for 3'-fluoro-3'-deoxycytidine involves its incorporation into viral nucleic acids during replication:
This mechanism effectively halts viral replication and contributes to its therapeutic efficacy .
Key physical and chemical properties of 3'-fluoro-3'-deoxycytidine include:
These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .
The primary applications of 3'-fluoro-3'-deoxycytidine include:
Ongoing research aims to further elucidate its efficacy and safety profiles in clinical settings .
The synthesis of 3'-Fluoro-3'-deoxycytidine (CAS 123402-20-0) employs specialized fluorination techniques to achieve precise stereochemical control. The core strategy involves modifying cytidine's sugar moiety through a multi-step sequence, with fluorination as the pivotal transformation.
Diethylaminosulfur trifluoride (DAST) is the predominant reagent for introducing fluorine at the 3'-position. This electrophilic fluorination agent converts hydroxyl groups to fluorine with inversion of configuration, critical for achieving the desired arabino stereochemistry. In the seven-step synthesis from cytidine, the precursor 3'-O-mesylthymidine undergoes nucleophilic displacement using DAST, yielding the 3'-fluoro derivative with >90% stereoselectivity [6] [8]. Alternative agents like N-fluoro-(bisbenzenesulfonyl)imide (NFSI) are emerging for improved thermal stability, though DAST remains standard due to its reactivity in aprotic solvents (e.g., DCM or THF) at −40°C to 25°C [1].
Table 1: Fluorination Reagents and Conditions for 3'-Fluoro-3'-deoxycytidine Synthesis
Reagent | Solvent | Temperature | Yield | Stereoselectivity |
---|---|---|---|---|
DAST | DCM | −40°C to 25°C | 75–85% | >90% inversion |
NFSI | THF | 0°C | 65–70% | ~85% inversion |
Deoxo-Fluor | DMF | 25°C | 60–68% | 80–85% inversion |
The 3'-fluorination's stereoselectivity hinges on the ribose ring's conformation and leaving group orientation. Sn2-type displacement of 3'-O-mesyl or 3'-O-nosyl groups ensures α-fluorine installation, yielding the arabino configuration (3S,4R stereochemistry). Computational studies confirm that transition-state puckering (³E or E₃) directs fluoride attack from the β-face, inverting C3' chirality [10]. This contrasts with 2'-fluorination, where neighboring-group participation complicates stereocontrol. X-ray analyses reveal that 3'-fluoro substitution minimally perturbs ring geometry versus 2'-fluoro analogues, favoring C3'-endo puckering [1] [6].
Regioselective protection is essential due to cytidine's polyfunctionality. The 5'-OH is typically shielded first with acid-labile trityl (Tr) or 4,4′-dimethoxytrityl (DMTr) groups, enabling orthogonal deprotection after fluorination. In solid-phase syntheses, cytidine is immobilized via 5'-O-trityl linkage to resin, permitting 3'-O-mesylation and subsequent fluorination without epimerization [6]. N-acyl protection (e.g., N-BOC) prevents base modification during fluorination. Final TFA cleavage simultaneously removes protecting groups, streamlining production [8].
X-ray crystallography reveals that 3'-Fluoro-3'-deoxycytidine adopts a C3'-endo puckering (North conformation), distinct from native cytidine's C2'-endo (South) preference. This shift shortens the distance between O4' and C4' by 0.12 Å, altering pseudorotation phase angles by 25–30° versus unmodified nucleosides. The fluorine's gauche effect with C2'-H stabilizes this conformation via dipole minimization, critical for enzymatic recognition [10] [5].
The 3'-fluoro group increases glycosidic torsion angles (χ) by 10–15°, tilting the cytosine base antiperiplanar to fluorine. This reorientation strengthens hydrogen bonding with thymidine kinase residues versus deoxycytidine. Notably, the C3'-F bond length (1.39 Å) exceeds C3'-H (1.09 Å), increasing steric bulk without distorting ring planarity [5]. Comparative studies with 3'-deoxy-3'-fluoroadenosine confirm fluorine's electron-withdrawing nature reduces O4' basicity, weakening phosphate-backbone interactions [3] [10].
Table 2: Structural Parameters of 3'-Fluoro-3'-deoxycytidine vs. Native Cytidine
Parameter | 3'-Fluoro-3'-deoxycytidine | Cytidine | Consequence |
---|---|---|---|
Sugar pucker | C3'-endo (North) | C2'-endo | Enhanced kinase binding |
Glycosidic bond (χ) | −150° to −160° | −110° to −120° | Base repositioning for H-bonding |
C3'-X bond length | 1.39 Å (C-F) | 1.09 Å (C-H) | Steric bulk without ring distortion |
Pseudorotation phase | 10–15° | 35–40° | Altered enzyme-substrate fit |
Density functional theory (DFT) simulations at the B3LYP/6-31G* level demonstrate fluorine's profound electronegativity (3.98 Pauling) redistributes electron density across the ribose ring. The C3'-F bond exhibits a dipole moment of 1.85 D, polarizing adjacent C2' and C4' carbons by +0.15 e versus deoxycytidine. Natural bond orbital (NBO) analysis confirms hyperconjugation from σ(C2'-H) to σ*(C3'-F) stabilizes the North conformation by 2.3 kcal/mol [10] [5].
The electron-withdrawing fluorine reduces O4' charge density by 0.08 e, weakening phosphodiester linkage formation and promoting premature chain termination in viral RNA synthesis. Molecular docking reveals the 3'-fluoro group forms a hydrogen bond (2.7–2.9 Å) with conserved Asn-130 in flaviviral polymerases, explaining its low-μM activity against TBEV and WNV. QM/MM simulations correlate this interaction with a 30-fold activity boost over 3'-deoxycytidine [3] [5] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: